molecular formula C7H8ClNO2 B1612114 Benzo[d][1,3]dioxol-5-amine hydrochloride CAS No. 2620-45-3

Benzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No. B1612114
CAS RN: 2620-45-3
M. Wt: 173.6 g/mol
InChI Key: CFHPGJWTYZJZHV-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-amine hydrochloride, also known as BDH, is a synthetic compound that is used in a variety of scientific research applications. It is a white crystalline powder that is highly soluble in water and is used in a wide range of laboratory experiments. BDH has a molecular weight of 191.60 g/mol and a melting point of 146-149°C. It is a structural analog of the naturally occurring compound serotonin, and is used in a variety of biochemical and physiological experiments.

Scientific Research Applications

Targeting the Urokinase Receptor in Breast Tumor Metastasis

A study highlighted the synthesis and pharmacokinetic characterization of compounds derived from Benzo[d][1,3]dioxol-5-amine, targeting the urokinase receptor (uPAR) for potential therapeutic applications in breast tumor metastasis. The compounds showed promising results in inhibiting cell growth and inducing apoptosis, suggesting their potential in reducing tumor volumes and metastasis (F. Wang et al., 2011).

Advancements in Amine Functionalization

Research has demonstrated a redox-neutral α-C-H bond functionalization of secondary amines, showcasing a method for the efficient synthesis of α-amino phosphine oxides, a process not easily achievable by traditional methods. This advancement in the functionalization of amines is crucial for developing new chemical entities in medicinal chemistry and material science (Deepankar Das & D. Seidel, 2013).

Defense Chemicals in the Gramineae

Hydroxamic acids, including derivatives of Benzo[d][1,3]dioxol-5-amine, have been studied for their role as defense chemicals in the Gramineae family, including cereals. These compounds contribute significantly to the plants' defense mechanisms against pests, diseases, and herbicides, highlighting the ecological importance of Benzo[d][1,3]dioxol-5-amine derivatives (H. Niemeyer, 1988).

Investigation of Antimicrobial Activity

The synthesis and antimicrobial investigation of novel derivatives of Benzo[d][1,3]dioxol-5-amine have been explored, leading to the discovery of compounds with significant antimicrobial properties. These findings open new avenues for developing antimicrobial agents to combat resistant pathogens (D. Kumar et al., 2007).

Photophysical Characterization and Stability Studies

A series of Benzo[d][1,3]dioxol-5-amine derivatives have been synthesized and analyzed for their photophysical properties and stability, revealing their potential as NIR probes with applications in biological imaging and photodynamic therapy (B. R. Raju et al., 2016).

properties

IUPAC Name

1,3-benzodioxol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-3H,4,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPGJWTYZJZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596773
Record name 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d][1,3]dioxol-5-amine hydrochloride

CAS RN

2620-45-3
Record name 2H-1,3-Benzodioxol-5-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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